3'-Hydroxydiclofenac

CYP2C9 phenotyping drug metabolism enzyme selectivity

3'-Hydroxydiclofenac is a monohydroxylated Phase I metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, bearing a hydroxyl substituent at the 3'-position of the dichlorophenyl ring. It is one of five identified hydroxylated metabolites detectable in human plasma and urine following diclofenac administration, alongside 4'-hydroxydiclofenac, 5-hydroxydiclofenac, 4',5-dihydroxydiclofenac, and 3'-hydroxy-4'-methoxydiclofenac.

Molecular Formula C14H11Cl2NO3
Molecular Weight 312.1 g/mol
CAS No. 69002-85-3
Cat. No. B1210953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxydiclofenac
CAS69002-85-3
Molecular FormulaC14H11Cl2NO3
Molecular Weight312.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC(=C2Cl)O)Cl
InChIInChI=1S/C14H11Cl2NO3/c15-9-5-6-11(18)13(16)14(9)17-10-4-2-1-3-8(10)7-12(19)20/h1-6,17-18H,7H2,(H,19,20)
InChIKeyHYPJZSYXUWYJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxydiclofenac (CAS 69002-85-3): Minor CYP2C9-Specific Metabolite of Diclofenac for Analytical and Pharmacological Research


3'-Hydroxydiclofenac is a monohydroxylated Phase I metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, bearing a hydroxyl substituent at the 3'-position of the dichlorophenyl ring [1]. It is one of five identified hydroxylated metabolites detectable in human plasma and urine following diclofenac administration, alongside 4'-hydroxydiclofenac, 5-hydroxydiclofenac, 4',5-dihydroxydiclofenac, and 3'-hydroxy-4'-methoxydiclofenac [2]. The compound is classified as an organochlorine phenylacetic acid derivative (molecular formula C₁₄H₁₁Cl₂NO₃; MW 312.15 g/mol) and serves as an analytical reference standard for diclofenac impurity profiling, quality control, and drug metabolism research [2].

Why 3'-Hydroxydiclofenac Cannot Be Substituted by 4'-Hydroxydiclofenac or Other Diclofenac Metabolites in Research and Quality Applications


The five hydroxylated diclofenac metabolites are positional isomers that differ fundamentally in their enzymatic origin, pharmacological potency, pharmacokinetic disposition, and chromatographic behavior. CYP2C9 is exclusively responsible for 3'-hydroxydiclofenac formation, whereas 4'-hydroxylation involves CYP2C9 at >99.5% and 5-hydroxylation involves CYP2C9 at >97% with contributions from CYP2C8, CYP2C19, CYP2C18, and CYP2B6 [1]. Pharmacologically, all five metabolites are more than 50-fold less potent than diclofenac in inhibiting prostaglandin E₂ synthesis, yet the residual anti-inflammatory activity differs by at least 10-fold across the metabolite panel [2]. In pharmacokinetic terms, 3'-hydroxydiclofenac exhibits a short terminal half-life (1–3 h) comparable to the parent drug, in stark contrast to 3'-hydroxy-4'-methoxydiclofenac (t₁/₂ ≈80 h) which accumulates upon repeated dosing [1]. These divergent properties mean that substituting one hydroxylated metabolite reference standard for another in analytical method validation, metabolite quantification, or pharmacological profiling will produce systematically inaccurate data.

Quantitative Differentiation Evidence for 3'-Hydroxydiclofenac: Head-to-Head Data Against Closest Analogs


CYP2C9 Exclusivity Defines 3'-Hydroxydiclofenac Formation, Unlike 4'- and 5-Hydroxylated Metabolites

In human liver microsomes and engineered CYP-expressing cell systems, CYP2C9 was found to be exclusively responsible for the formation of 3'-hydroxydiclofenac, with no detectable contribution from any other cytochrome P450 isoform [1]. By contrast, 4'-hydroxydiclofenac formation was attributed to CYP2C9 at >99.5%, and 5-hydroxydiclofenac formation involved CYP2C9 at >97% alongside measurable contributions from CYP2C8, CYP2C19, CYP2C18, and CYP2B6 [1]. This makes 3'-hydroxydiclofenac the most isoform-selective hydroxylation product among the panel of diclofenac Phase I metabolites.

CYP2C9 phenotyping drug metabolism enzyme selectivity hepatic microsomes

All Five Hydroxylated Metabolites Are >50-Fold Less Potent COX Inhibitors Than Diclofenac, Requiring Authentic Reference Standards for Accurate Pharmacological Profiling

A comparative pharmacological study of all five diclofenac metabolites demonstrated that each metabolite was more than 50 times less potent than the parent drug diclofenac in inhibiting PGE₂ production in zymosan-stimulated mouse macrophages, and none inhibited LTC₄ synthesis in these cells [1]. In vivo anti-inflammatory activity in adjuvant arthritis and carrageenan-induced paw edema models, as well as analgesic activity in the phenyl-p-benzoquinone writhing test, were at least 10-fold lower for all metabolites compared to diclofenac [1]. The study established a good correlation between in vitro PGE₂ inhibition and in vivo efficacy across the metabolite panel, confirming that prostaglandin synthesis inhibition is the shared mechanism despite large potency differences.

COX inhibition PGE₂ synthesis anti-inflammatory activity pharmacological potency

Rapid Plasma Elimination of 3'-Hydroxydiclofenac Contrasts with Accumulative Behavior of 3'-Hydroxy-4'-Methoxydiclofenac

Following a single 100 mg oral dose of diclofenac sodium in healthy volunteers, the parent drug reached peak plasma concentrations (Cmax) of 10–12 nmol/g, while the combined Cmax range for all five hydroxylated metabolites was only 0.36–2.94 nmol/g [1]. The monohydroxy metabolites including 3'-hydroxydiclofenac exhibited terminal half-lives of 1–3 h, comparable to the parent drug, and were largely cleared within 24 h [1][2]. In humanized chimeric mice, 3'-hydroxydiclofenac peaked at 0.25 h post-dose and was undetectable within 24 h, whereas 3'-hydroxy-4'-methoxydiclofenac peaked at 8 h with a t₁/₂ of 13 h (human t₁/₂ ≈80 h) and accumulated to steady-state trough concentrations of 3.69 ± 0.91 nmol/g after repeated dosing [1][2].

pharmacokinetics half-life metabolite accumulation humanized mouse model

Chromatographic Co-Elution of 3'- and 4'-Hydroxydiclofenac Creates a Critical Need for Certified Reference Standards

Liquid chromatographic separation of 3'-hydroxydiclofenac from 4'-hydroxydiclofenac has been documented as extremely difficult, with published methods reporting either poor resolution requiring impractically long columns and extended run times, or complete failure to achieve baseline separation [1]. This co-elution problem is intrinsic to the positional isomerism of the two monohydroxy metabolites (3'-OH vs. 4'-OH substitution on the dichlorophenyl ring). Dedicated HPLC methods utilizing reversed-phase columns with flow-rate programming have been developed; these achieve absolute recovery rates of 75–85% for all four hydroxylated metabolites with a lower limit of quantification of 0.4 µg/mL using 0.25 mL of urine [1]. Synthetic 3'-Hydroxydiclofenac reference standards supplied with full characterization data (HPLC, MS, ¹H-NMR) and traceable to pharmacopeial standards (USP or EP) are essential for unambiguous peak identification and accurate quantification [2].

chromatographic separation method validation reference standard HPLC analysis

Differential Mitochondrial Toxicity Among Diclofenac Metabolites Highlights 3'-Hydroxydiclofenac as a Distinct Research Tool for DILI Studies

In a mechanistic study of diclofenac-induced mitochondrial toxicity in rat liver mitochondria, the Phase I metabolite 4'-hydroxydiclofenac exhibited potent inhibition of ATP synthesis, 2- to 5-fold greater than the parent drug diclofenac, while 5-hydroxydiclofenac was a less potent inhibitor than diclofenac [1]. The diclofenac acyl glucuronide (Phase II) and diclofenac glutathione thioester also showed 2- to 5-fold potentiation relative to the parent [1]. The parent drug diclofenac displayed mechanism-based inhibition kinetics with a maximal inactivation rate (Kinact) of 2.64 ± 0.15 min⁻¹, a half-maximal inactivation concentration (KI) of 7.69 ± 2.48 µM, and a Kinact/KI ratio of 0.343 min⁻¹ µM⁻¹ [1]. Notably, 3'-hydroxydiclofenac was not evaluated in this panel, leaving it as the only monohydroxy Phase I metabolite whose mitochondrial toxicity profile remains uncharacterized relative to the quantitatively defined 4'-OH and 5-OH comparators [1].

hepatotoxicity DILI mitochondrial toxicity ATP synthesis inhibition

High-Value Application Scenarios for 3'-Hydroxydiclofenac: When This Metabolite Reference Standard Delivers Maximum Scientific and Regulatory Utility


CYP2C9 Isoform-Specific Phenotyping and Drug-Drug Interaction (DDI) Studies

Because CYP2C9 is exclusively responsible for 3'-hydroxydiclofenac formation—in contrast to 4'-hydroxylation (>99.5% CYP2C9) and 5-hydroxylation (>97% CYP2C9 with multi-isoform contributions)—quantifying the rate of 3'-hydroxydiclofenac production in human hepatocyte or microsomal incubation systems provides the most isoform-discriminatory readout for CYP2C9 activity [1]. This is particularly valuable in DDI studies where even minor contributions from CYP2C8, CYP2C19, or CYP2B6 to 5-hydroxy metabolite formation could confound the interpretation of CYP2C9 inhibition or induction. The exclusive CYP2C9 dependence makes 3'-hydroxydiclofenac formation rate a superior endpoint for validating CYP2C9 genotype-phenotype correlations and for screening CYP2C9-mediated drug interactions with higher specificity than the more commonly used 4'-hydroxylation assay [1].

Pharmaceutical Impurity Profiling and ANDA Regulatory Filing for Diclofenac Drug Products

3'-Hydroxydiclofenac is cataloged as Diclofenac Impurity 44/45 and is required as a certified reference standard for analytical method development and validation (AMV) supporting Abbreviated New Drug Applications (ANDAs) for generic diclofenac formulations [1]. Regulatory guidance requires that individual impurities be identified and quantified against authenticated reference standards with full characterization data (HPLC, MS, ¹H-NMR), and traceability against pharmacopeial standards (USP or EP) [1]. The well-documented chromatographic co-elution of 3'-hydroxy and 4'-hydroxy isomers makes a pure 3'-Hydroxydiclofenac reference standard indispensable for demonstrating specificity in the HPLC or UPLC impurity method, ensuring that the 3'-hydroxy impurity peak is correctly assigned and not obscured by the more abundant 4'-hydroxy metabolite signal [2].

Pharmacokinetic Modeling of Diclofenac Metabolism in Disease States and Special Populations

The distinct pharmacokinetic behavior of 3'-hydroxydiclofenac—rapid formation (Tmax 0.25 h), short half-life (1–3 h), and complete clearance within 24 h—positions it as a sensitive probe for detecting altered hepatic metabolic capacity in disease states [1][2]. Published data indicate that AUC values for 3'-hydroxydiclofenac are significantly different between healthy subjects and cirrhotic patients, whereas 4'-hydroxydiclofenac AUC values are comparable across these populations [1]. This differential sensitivity to hepatic impairment makes the 3'-hydroxy metabolite a more informative biomarker than 4'-hydroxydiclofenac for assessing the impact of liver disease on diclofenac Phase I metabolism, and justifies the procurement of authentic 3'-Hydroxydiclofenac reference material for accurate LC-MS/MS quantification in clinical pharmacokinetic studies.

Structure-Activity Relationship (SAR) Studies of Diclofenac-Induced Hepatotoxicity

The established finding that 4'-hydroxydiclofenac inhibits mitochondrial ATP synthesis 2- to 5-fold more potently than the parent drug, while 5-hydroxydiclofenac is less potent, demonstrates that the position of the hydroxyl group on the dichlorophenyl ring is a critical determinant of mitochondrial toxicity [1]. 3'-Hydroxydiclofenac—the positional isomer hydroxylated at the 3'-position rather than the 4'- or 5-position—remains uncharacterized for mitochondrial ATP synthesis inhibition, representing a defined gap in the structure-activity relationship of diclofenac metabolite hepatotoxicity [1]. Researchers conducting DILI mechanism studies require pure 3'-Hydroxydiclofenac to perform controlled mitochondrial toxicity assays and complete the SAR matrix for the three monohydroxy positional isomers, enabling a comprehensive understanding of how hydroxylation regiochemistry modulates the risk of idiosyncratic liver injury.

Quote Request

Request a Quote for 3'-Hydroxydiclofenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.